![molecular formula C23H14Cl2N2O2S B11087590 (2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11087590.png)
(2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound (2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with additional chlorobenzyl and benzylidene substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile, followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl positions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Methoxyethyl (2Z)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of (2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific substitution pattern and the presence of both chlorobenzyl and benzylidene groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H14Cl2N2O2S |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2Z)-2-[[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H14Cl2N2O2S/c24-16-8-5-14(6-9-16)13-29-20-10-7-15(11-17(20)25)12-21-22(28)27-19-4-2-1-3-18(19)26-23(27)30-21/h1-12H,13H2/b21-12- |
InChI Key |
GENGPBLWUYYWQE-MTJSOVHGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)Cl)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)Cl)S3 |
Origin of Product |
United States |
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